Monocaprin

描述

单辛酸甘油酯B: 它是一种单甘油酯,主要因其生物活性而被使用,并在医药和工业等各个领域具有应用 .

准备方法

合成路线和反应条件: : 单辛酸甘油酯B可以通过甘油与癸酸的酯化反应合成。该反应通常涉及使用酸性催化剂,如硫酸或对甲苯磺酸。 该反应在回流条件下进行,以确保完全酯化 .

工业生产方法: : 单辛酸甘油酯B的工业生产通常涉及使用椰子油作为起始原料。油被水解生成甘油和脂肪酸,然后酯化生成所需的单甘油酯。 该方法的优点是椰子油的可用性和成本效益 .

化学反应分析

反应类型: : 单辛酸甘油酯B经历各种化学反应,包括:

氧化: 它可以被氧化生成相应的羧酸。

还原: 还原反应可以将其转化回甘油和癸酸。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 氯化亚砜或三溴化磷等试剂可用于取代反应.

主要产物

氧化: 生成癸酸和甘油衍生物。

还原: 生成甘油和癸酸。

取代: 形成各种取代的甘油衍生物.

科学研究应用

Antimicrobial Properties

Monocaprin exhibits significant antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.

Bacterial Infections

This compound has been shown to effectively kill strains of Neisseria gonorrhoeae, Staphylococcus aureus, and Escherichia coli, among others. Studies indicate that this compound-containing formulations are effective against antibiotic-resistant bacteria and can be formulated into eye drops that are non-irritating and stable over time .

Case Study: Eye Drop Formulation

- Objective : Develop a this compound-based eye drop to combat antibiotic-resistant infections.

- Findings : this compound demonstrated rapid bactericidal activity against N. gonorrhoeae and was non-irritating in ocular assays. The recommended formulation includes 0.25% this compound with 1% hydroxypropyl methylcellulose (HPMC) and 1% polysorbate 20 .

Antifungal Activity

This compound has shown effectiveness against Candida albicans, making it a potential candidate for denture disinfectants. An open study indicated a significant reduction in Candida counts on dentures treated with this compound solutions .

| Microorganism | Sensitivity to this compound |

|---|---|

| Candida albicans | High |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

Therapeutic Applications

This compound's unique properties extend to therapeutic uses, particularly in enhancing the bioavailability of other compounds.

Enhancement of Bioavailability

Recent studies have demonstrated that this compound can enhance the bioavailability of fucoxanthin, a compound known for its anti-obesity and anti-diabetic effects. In diabetic mouse models, diets supplemented with this compound significantly increased serum fucoxanthinol concentrations compared to control groups .

Case Study: Fucoxanthin Bioavailability

- Objective : Investigate the effect of this compound on the bioavailability of fucoxanthin.

- Findings : Mice fed a diet containing this compound showed increased accumulation of fucoxanthinol in the liver and small intestine, suggesting that this compound may facilitate better absorption of this beneficial compound .

Food Safety Applications

This compound has been explored for its potential use in food safety due to its antimicrobial properties.

Control of Foodborne Pathogens

Emulsions containing this compound have shown efficacy in reducing contamination from Campylobacter jejuni, a common foodborne pathogen associated with poultry. These emulsions maintained their antimicrobial activity over extended storage periods .

Case Study: Campylobacter Reduction

- Objective : Evaluate the effectiveness of this compound emulsions against Campylobacter jejuni.

- Findings : this compound emulsions caused a >6-log reduction in viable bacterial counts within minutes, indicating strong potential for use in food safety applications .

Antiviral Properties

This compound's antiviral activity has also been investigated, particularly against enveloped viruses.

Potential Against Herpes Simplex Virus

Research indicates that this compound can prevent infections with herpes simplex virus type 2 in animal models, suggesting its potential as a microbicide . Additionally, nano-monocaprin formulations have been developed to enhance solubility and antiviral efficacy against coronaviruses .

作用机制

单辛酸甘油酯B主要通过其与脂质膜的相互作用发挥作用。它整合到脂质双层中,改变膜流动性和渗透性。 这会影响各种细胞过程,包括信号转导和营养物质转运 . 该化合物还靶向参与脂质代谢的特定酶,调节其活性并影响代谢途径 .

相似化合物的比较

类似化合物

单癸酸甘油酯: 另一种具有类似特性的单甘油酯,用于其抗菌活性.

独特性: : 单辛酸甘油酯B的独特之处在于其特定的脂肪酸链长度(癸酸)及其整合到脂质膜中的能力,使其在调节膜特性和酶活性方面特别有效 .

生物活性

Monocaprin, a 1-monoglyceride of capric acid, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, efficacy against different microorganisms, and potential applications in clinical settings.

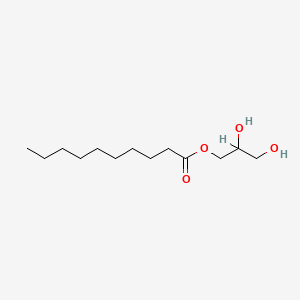

Chemical Structure and Properties

This compound (C_{10}H_{20}O_3) is characterized by the presence of a glycerol backbone esterified with a capric acid molecule. This structure imparts unique amphiphilic properties, allowing this compound to interact with lipid membranes effectively. The hydroxyl groups contribute to its polar characteristics, while the fatty acid tail provides non-polar properties, facilitating its penetration into microbial cell membranes.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. The following table summarizes the inhibitory effects of this compound on various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 500 µg/mL | Effective against gram-positive bacteria |

| Bacillus cereus | 1000 µg/mL | Effective against gram-positive bacteria |

| Salmonella typhimurium | 1000 µg/mL | Less effective compared to gram-positive |

| Escherichia coli | 1000 µg/mL | Similar efficacy as Salmonella |

| Candida albicans | Low concentrations | Highly sensitive; potential topical agent |

| Neisseria gonorrhoeae | Minimal resistance observed | Suitable for treatment of gonococcal infections |

The antimicrobial mechanism of this compound primarily involves disrupting the integrity of microbial cell membranes. This compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. This action is particularly effective against gram-positive bacteria due to their simpler cell wall structure compared to gram-negative bacteria, which have an outer membrane that provides additional protection .

Case Studies and Research Findings

- Antibacterial Efficacy Against Gonorrhea : A study indicated that this compound could be an effective treatment for Neisseria gonorrhoeae, with minimal risk of resistance development. In vitro experiments showed that the MIC for this compound remained stable even after prolonged exposure to sub-lethal concentrations .

- Combination Therapy for Herpes Labialis : A clinical study demonstrated that a gel combining this compound with doxycycline significantly reduced healing time for herpes labialis compared to doxycycline alone. This suggests that this compound may enhance the therapeutic effects of other antibiotics .

- Food Safety Applications : Research has highlighted the potential use of this compound emulsions in controlling foodborne pathogens such as Campylobacter and Salmonella. These emulsions effectively reduced viable bacterial counts on contaminated surfaces .

Clinical Applications

This compound's broad-spectrum antimicrobial activity positions it as a candidate for various clinical applications:

- Topical Antimicrobials : Due to its effectiveness against skin pathogens like Candida albicans, this compound is being explored as an ingredient in topical formulations for skin infections.

- Prophylactic Treatments : Its use in eye drop formulations has been investigated for preventing infections caused by antibiotic-resistant strains of Neisseria gonorrhoeae during ocular procedures .

- Dietary Supplementation : this compound has been studied for enhancing the bioavailability of other compounds, such as fucoxanthin, which could be beneficial in dietary applications for obesity management .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Monocaprin's antimicrobial mechanisms?

Q. How should researchers design reproducible experiments to evaluate this compound's cytotoxicity?

Adopt standardized cell viability assays (e.g., MTT or resazurin assays) across multiple cell lines (e.g., HEK293 for normal cells, HeLa for cancerous). Ensure consistency by:

- Documenting solvent concentrations (e.g., DMSO ≤0.1% to avoid solvent toxicity).

- Replicating experiments across independent labs.

- Reporting raw data and normalization methods (e.g., fold-change relative to controls) .

Q. What analytical techniques are critical for characterizing this compound's physicochemical properties?

Use HPLC-PDA for purity assessment (>95% threshold), NMR (¹H/¹³C) for structural confirmation, and DSC to analyze thermal stability. For lipid-based formulations, dynamic light scattering (DLS) can determine particle size distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across studies?

Conduct meta-analyses to identify confounding variables (e.g., solvent choice, microbial strain variability). For example, if Study A reports MIC = 0.2 mg/mL (ethanol solvent) and Study B finds MIC = 1.0 mg/mL (aqueous suspension), perform solvent-controlled experiments to isolate formulation effects. Apply multivariate regression to quantify solvent impact .

Q. What strategies optimize this compound's synthesis for scalable research applications?

Use design-of-experiments (DoE) frameworks to test variables like reaction temperature (e.g., 40–80°C), catalyst ratios, and purification methods. Monitor yield and purity via LC-MS. For reproducibility, document batch-to-batch variability and validate scalability in ≥3 independent syntheses .

Q. How should in vivo studies of this compound be structured to ensure translational relevance?

- Model Selection: Use murine models for preliminary toxicity (e.g., acute oral LD50) and infected wound models for efficacy.

- Dosage: Align with in vitro MIC values (e.g., 2x MIC for therapeutic doses).

- Ethics: Include humane endpoints (e.g., tumor size limits) and adhere to ARRIVE guidelines for reporting .

Q. What computational approaches complement experimental studies of this compound?

Apply molecular dynamics simulations to predict this compound-membrane interactions (e.g., using GROMACS). Validate with experimental data (e.g., membrane fluidity assays). Use QSAR models to correlate structural modifications with antimicrobial activity .

Q. Methodological Guidance for Data Interpretation

Q. How to address variability in this compound's stability under different storage conditions?

Design accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use Arrhenius equations to extrapolate shelf life. Compare degradation products with pharmacopeial standards .

Q. What frameworks guide systematic reviews of this compound's therapeutic potential?

Follow PRISMA guidelines for literature screening. Use PICO (Population: microbial strains; Intervention: this compound; Comparison: standard antibiotics; Outcome: MIC/zone of inhibition) to structure inclusion criteria. Assess bias via ROB-2 tool for in vitro studies .

Q. How to integrate this compound with adjuvants or drug delivery systems?

Test synergies via checkerboard assays (e.g., FIC index ≤0.5 indicates synergy). For nanoformulations, characterize encapsulation efficiency (UV-Vis spectroscopy) and release kinetics (Franz diffusion cells) .

属性

IUPAC Name |

2,3-dihydroxypropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNXBRZDFMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891378 | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-23-8, 26402-22-2, 69070-60-6 | |

| Record name | 1-Decanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoctanoin component B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monocaprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, ester with triglycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxypropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。